8-CHLORO-7-(MORPHOLINOSULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Overview
Description
8-Chloro-7-(morpholinosulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline moiety, and a morpholinosulfonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-(morpholinosulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of a 2-aminobenzothiazole derivative with a chloroquinazoline derivative under acidic conditions. The morpholinosulfonyl group is then introduced via a nucleophilic substitution reaction using morpholine and a sulfonyl chloride reagent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-(morpholinosulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
8-Chloro-7-(morpholinosulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-chloro-7-(morpholinosulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: Similar in structure but with a pyridine ring instead of a quinazoline ring.
Thiazolo[3,2-a]benzimidazoles: Contain a benzimidazole ring fused to a thiazole ring.
Thiazolo[3,2-a]pyrimidines: Feature a pyrimidine ring fused to a thiazole ring.
Uniqueness
8-Chloro-7-(morpholinosulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
8-chloro-7-morpholin-4-ylsulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S2/c15-10-8-11-9(13(19)16-14-18(11)3-6-23-14)7-12(10)24(20,21)17-1-4-22-5-2-17/h3,6-8H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXFJDDVJFMRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CS4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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